molecular formula C7H9ClFN B8239379 4-Fluoro-2-methylaniline hydrochloride

4-Fluoro-2-methylaniline hydrochloride

Cat. No.: B8239379
M. Wt: 161.60 g/mol
InChI Key: DNLQVGYITFHFBQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylaniline hydrochloride is an organic compound with the molecular formula C7H8FN·HCl. It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the ortho position is replaced by a methyl group. This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-methylaniline hydrochloride can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with methylamine, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a reducing agent such as iron powder or catalytic hydrogenation.

Another method involves the direct fluorination of 2-methylaniline using a fluorinating agent such as Selectfluor. The reaction is carried out under mild conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The compound is typically produced in high purity and is subjected to rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylaniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction of the compound can lead to the formation of 4-fluoro-2-methylcyclohexylamine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones or nitroso derivatives.

    Reduction: Formation of 4-fluoro-2-methylcyclohexylamine.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-methylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: It is used in the development of new drugs, particularly in the field of oncology and neurology.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various organic compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methylaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

4-Fluoro-2-methylaniline hydrochloride can be compared with other similar compounds such as:

    2-Amino-5-fluorotoluene: Similar structure but with the amino group at the ortho position relative to the fluorine atom.

    4-Fluoro-o-toluidine: Similar structure but with the amino group at the para position relative to the fluorine atom.

Uniqueness

The unique combination of the fluorine and methyl groups in this compound imparts distinct chemical and physical properties, making it a valuable compound in various applications. Its ability to undergo specific chemical reactions and its interaction with biological targets make it a versatile compound in research and industry.

Properties

IUPAC Name

4-fluoro-2-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN.ClH/c1-5-4-6(8)2-3-7(5)9;/h2-4H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLQVGYITFHFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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